4-Bromoindole-3-carboxaldehyde
Overview
Description
Catalytic Enolate Arylation and β-Carbolines Synthesis
The synthesis of substituted β-carbolines has been achieved through the catalytic enolate arylation reaction of ketones using various 3-bromoindole derivatives. This process allows for the incorporation of functionality at the carboline C-4 position in a one-pot protocol, demonstrating an efficient approach to modifying the indole structure .
Palladium-Catalyzed Regioselective Hydrodebromination
A novel method for the selective preparation of 4-bromoindoles has been developed, utilizing Pd(OAc)2/rac-BINAP catalytic reactions. This technique transforms 4,6-dibromoindoles to 4-bromoindoles with high regioselectivity and has been applied to the enantioselective synthesis of indolodioxane U86192A, an antihypertensive agent .
N-Heterocyclic Carbene-Catalyzed Cyclization
The [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles, catalyzed by N-heterocyclic carbene (NHC), produces spirocarbocyclic oxindoles. This reaction proceeds under mild conditions and yields products with high diastereoselectivities, which are valuable in molecular biology and pharmacy due to the easy availability of starting materials and the potential utility of the products .
Spiropyrazoline Oxindoles Synthesis
A formal [4 + 1] annulation reaction between 3-bromooxindoles and in situ-derived 1,2-diaza-1,3-dienes has been developed. This method provides a mild approach for synthesizing spiropyrazoline oxindoles, which are of biological interest, in high yields. A one-pot, three-component variant of this reaction also yields the desired products efficiently .
Regioselective Dibromination and Derivative Synthesis
Methyl indole-3-carboxylate undergoes regioselective dibromination to yield methyl 5,6-dibromoindole-3-carboxylate. This compound can be converted to 5,6-dibromoindole through a one-pot, microwave-mediated process. These dibromoindoles serve as building blocks for synthesizing natural and non-natural derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin .
Lithiation of Azafulvene Dimer
The dimer of 3-bromo-6-dimethylamino-1-azafulvene functions as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, facilitating the synthesis of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes. This precursor is particularly useful for generating substituted pyrroles .
Benzo[f]isoindole-4,9-diones Synthesis
The synthesis of benzo[f]isoindole-4,9-diones starts from the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines. An alternative synthesis involves 2,3-bis(bromomethyl)-1,4-naphthoquinone, leading to 2,3-dihydrobenzo[f]isoindoles that spontaneously oxidize to the desired diones .
Synthesis of 4-Bromo-1,2-dihydroisoquinolines
4-Bromo-1,2-dihydroisoquinolines have been synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles using a rhodium catalyst. The proposed key intermediate in this reaction is a bromonium ylide, formed by the intramolecular attack of the benzyl bromide on the α-imino rhodium carbene .
Synthesis and Biological Activity of Bromoindoles
Novel 5-methoxyindole-3-carboxylic acids with bromine at the 6-position have been synthesized and decarboxylated to yield 5-methoxy-6-bromolndoles. These compounds are of interest as precursors for the synthesis of analogs of biologically active compounds .
Bronsted Acid-Catalyzed Enol-Ether Formation
A Bronsted acid-catalyzed synthetic methodology has been developed for the formation of 3-(alkoxymethylene)indolin-2-ones from 2-hydroxyindole-3-carboxaldehydes. This one-step procedure involves treating variously substituted 2-hydroxyindole-3-carboxaldehydes with alcohols in the presence of Bronsted acids, yielding a series of indolin-2-one-based enol-ethers in excellent yields10.
Scientific Research Applications
Synthesis Techniques
- 4-Bromoindole-3-carboxaldehyde (4) has been synthesized through the Vilsmeier reaction using N,N-dimethylformamide and POCl_3, with a total yield of approximately 62.0%. The structure of the synthesized compound was confirmed using 1H NMR and IR techniques (Xue Zhong-jun, 2005).
Applications in Chemical Synthesis
- The compound has been used in the synthesis of β- and γ-carbolines from N-substituted 3-iodoindole-2-carboxaldehydes and 2-bromoindole-3-carboxaldehydes. These carbolines are produced through coupling and cyclization processes, using PdCl2(PPh3)2/CuI as a catalyst. This method provides a direct route to synthesize alkynylindole carboxaldehydes, which are further converted to carbolines either through copper-catalyzed or thermal processes (Haiming Zhang & R. Larock, 2002).
In Sensing and Removal Applications
- 5-Bromoindole-3-carboxaldehyde ethylthiosemicarbazone, synthesized from a similar bromoindole derivative, has been used as a probe for Hg(II) sensing and removal. It exhibits blue fluorescence in dichloromethane and can detect and extract Hg(II) from water, making it a candidate for monitoring Hg(II) in water (Yuanyuan Che et al., 2016).
In Pharmaceutical Synthesis
- A method for the selective preparation of 4-bromoindoles, including 4-bromoindole-3-carboxaldehyde, has been developed using Pd(OAc)2/rac-BINAP catalytic reactions. This method has been applied in the enantioselective synthesis of indolodioxane U86192A, an antihypertensive agent (Junghyun Chae & Stephen L Buchwald, 2004).
In Organic Synthesis
- Palladium-catalyzed carbonylations of unprotected bromoindoles, including 4-bromoindole-3-carboxaldehyde, have been conducted successfully with different N- and O-nucleophiles. This approach provides a direct one-step synthesis of various indole carboxylic acid derivatives, useful in the synthesis of CNS active amphetamine derivatives (Kamal Kumar et al., 2004).
Antibacterial Applications
- The effect of bromination on the quorum sensing-inhibiting properties of indole carboxaldehydes, including 4-bromoindole-3-carboxaldehyde, has been studied. Bromination significantly increases the potency of these compounds in inhibiting quorum sensing-mediated behaviors, which has implications for mitigating pathogenesis in bacterial communication (C. Kemp et al., 2021).
Safety And Hazards
4-Bromoindole-3-carboxaldehyde is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor . If it gets on the skin, it should be washed off with plenty of soap and water .
Future Directions
Indole derivatives like 4-Bromoindole-3-carboxaldehyde have potential applications in mitigating pathogenesis by inhibiting quorum sensing . Future research could explore the use of these compounds in combination with antibiotics for enhanced results . Additionally, the effect of bromination on the quorum sensing inhibiting capabilities of indole carboxaldehydes could be further investigated .
properties
IUPAC Name |
4-bromo-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFHZDRYAWZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376790 | |
Record name | 4-Bromoindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoindole-3-carboxaldehyde | |
CAS RN |
98600-34-1 | |
Record name | 4-Bromoindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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